

Visualizing Negatively Charged Cellular Components with Cationic Red GTL: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cationic red GTL*

Cat. No.: *B12374983*

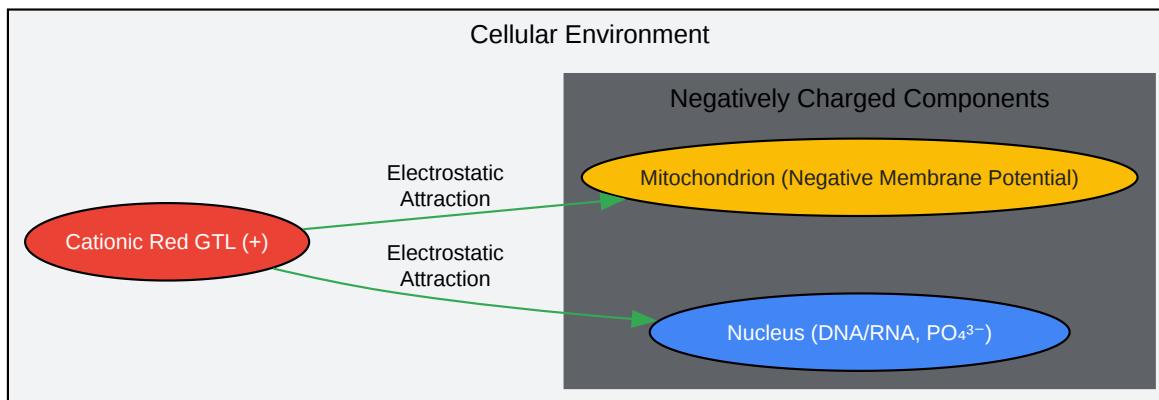
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known by its Colour Index name Basic Red 18 or C.I. 11085, is a monoazo, cationic dye with fluorescent properties.^{[1][2]} While extensively used in the textile industry, its positive charge and fluorescent nature present a potential application in cell biology for the visualization of negatively charged cellular components.^{[1][3]} The primary mechanism of action is proposed to be the electrostatic attraction between the cationic dye molecule and anionic biomolecules within the cell, such as nucleic acids (DNA and RNA) in the nucleus and the inner mitochondrial membrane with its negative membrane potential.^{[1][4]}

This technical guide provides a comprehensive overview of the known properties of **Cationic Red GTL** and outlines generalized protocols for its use in cellular imaging. It is important to note that while the physicochemical properties of this dye are documented, there is a notable absence of peer-reviewed research articles demonstrating its specific application and quantitative performance in fluorescence microscopy of biological samples. Therefore, the experimental protocols provided herein are based on general principles for cationic fluorescent dyes and should be considered as a starting point for further empirical optimization.


Physicochemical and Spectroscopic Properties

A summary of the key properties of **Cationic Red GTL** (Basic Red 18) is essential for designing imaging experiments. The following table collates the available data.

Property	Value	Reference
C.I. Name	Basic Red 18	[2]
CAS Number	14097-03-1	[2]
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	[2]
Molecular Weight	426.34 g/mol	[2]
Appearance	Dark red powder	[1]
Dye Class	Cationic, Monoazo	[1]
Maximum Absorption (λ_{max})	~540-550 nm	[1]
Maximum Emission (λ_{em})	~570 nm	[1]
Solubility in Water (at 60°C)	30 g/L	[5]

Mechanism of Action: Electrostatic Interaction

The proposed mechanism for **Cationic Red GTL** staining of cellular components is based on electrostatic interactions.[1][6] The dye possesses a permanent positive charge, which facilitates its binding to cellular structures with a high density of negative charges.[5] These include the phosphate backbone of nucleic acids within the nucleus and the inner mitochondrial membrane, which maintains a significant negative potential due to the proton gradient established during oxidative phosphorylation.[1][4]

[Click to download full resolution via product page](#)

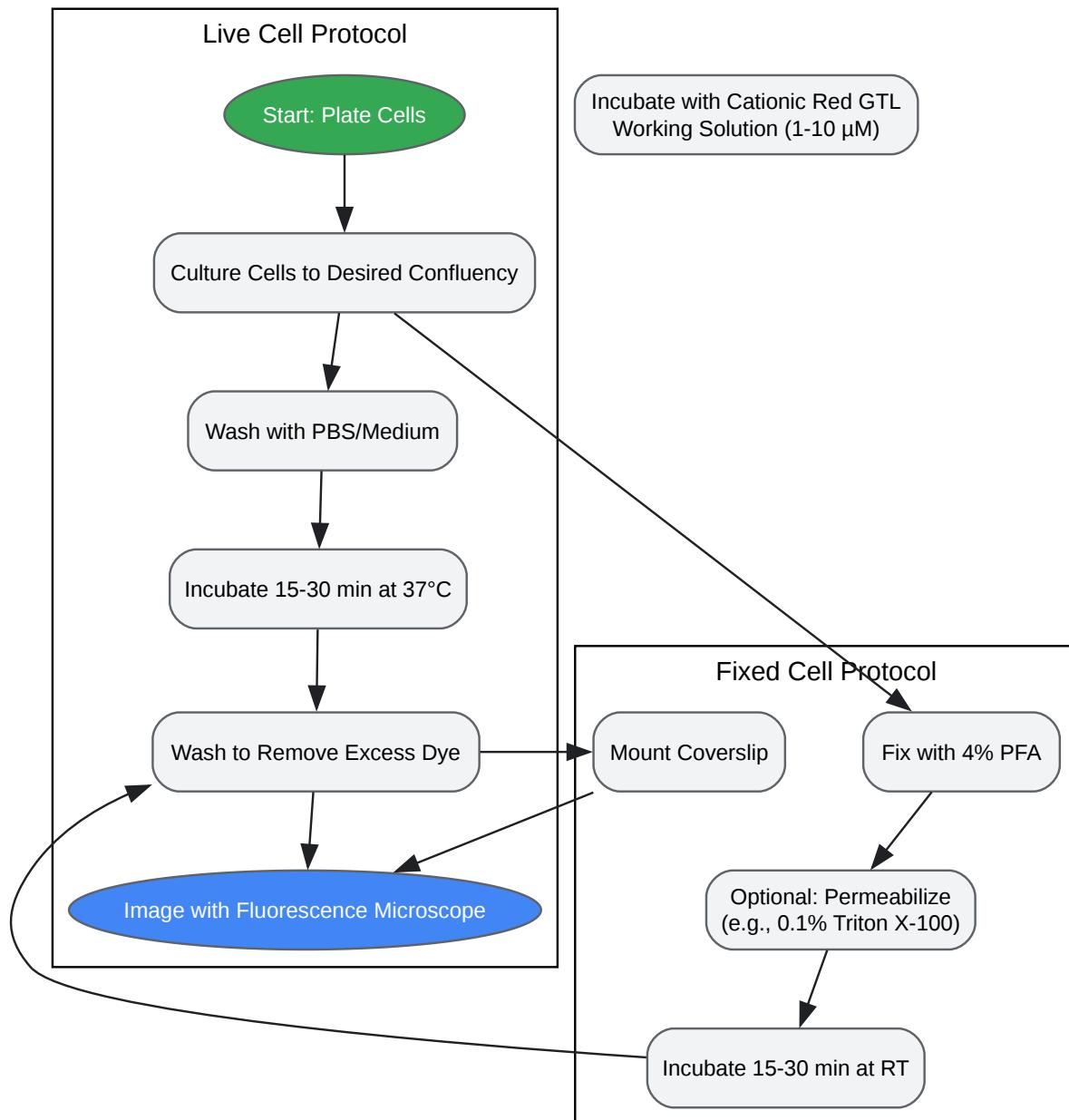
Figure 1. Proposed mechanism of **Cationic Red GTL** interaction with cellular components.

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with **Cationic Red GTL**. These should be optimized for specific cell types and experimental conditions.

Reagent Preparation

- Stock Solution (1 mM): Prepare a 1 mM stock solution of **Cationic Red GTL** (Basic Red 18) in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
- Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium). The optimal concentration should be determined empirically.


Live Cell Staining Protocol

- Cell Culture: Plate cells on an appropriate imaging dish or slide and culture until the desired confluence is reached.
- Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the pre-warmed **Cationic Red GTL** working solution to the cells.

- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to reduce background fluorescence.[2]
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for excitation and emission (e.g., excitation ~540-550 nm, emission ~570 nm).[1]

Fixed Cell Staining Protocol

- Cell Culture and Fixation: Plate and culture cells as for live-cell imaging. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
- Washing: Wash the cells twice with PBS.
- Permeabilization (Optional): If targeting intracellular structures other than those accessible in non-permeabilized cells, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
- Staining: Add the **Cationic Red GTL** working solution and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells two to three times with PBS to remove unbound dye.
- Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image using a fluorescence microscope with suitable filter sets.

[Click to download full resolution via product page](#)

Figure 2. Generalized experimental workflow for cell staining with **Cationic Red GTL**.

Quantitative Data and Further Considerations

As of the date of this document, there is no quantitative data available in peer-reviewed literature regarding the performance of **Cationic Red GTL** in cellular imaging. For researchers and drug development professionals interested in utilizing this dye, it is imperative to perform validation experiments to characterize its properties in the specific biological system of interest. Key parameters to evaluate include:

- Photostability: Assess the rate of photobleaching under typical imaging conditions to determine the suitability for time-lapse experiments.^{[7][8]}
- Signal-to-Noise Ratio: Quantify the fluorescence intensity in the structures of interest relative to the background fluorescence.
- Specificity: Co-stain with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) to confirm the localization of **Cationic Red GTL**.
- Cytotoxicity: For live-cell imaging, evaluate the potential toxic effects of the dye on cell health and function over the time course of the experiment.

Conclusion

Cationic Red GTL (Basic Red 18) is a fluorescent dye with the potential to serve as a probe for negatively charged cellular components due to its cationic nature. Its mechanism of action is likely driven by electrostatic attraction to anionic biomolecules in the nucleus and mitochondria. While generalized protocols for its use can be proposed based on its chemical properties, the lack of published, peer-reviewed studies necessitates a thorough, empirical validation by the end-user. The characterization of its photostability, specificity, and cytotoxicity will be crucial in determining its utility as a reliable tool in cellular imaging for research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyeviety.com [worlddyeviety.com]
- 3. ontosight.ai [ontosight.ai]
- 4. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of electrostatic interactions in the adsorption of dye molecules by Ti3C2-MXenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Visualizing Negatively Charged Cellular Components with Cationic Red GTL: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374983#cationic-red-gtl-for-visualizing-negatively-charged-cellular-components>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

